molecular formula C30H29BrF3NO4 B283843 9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B283843
M. Wt: 604.5 g/mol
InChI Key: SLDDNIBTSTVHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BTD-001, and is a member of the acridinedione family of compounds.

Mechanism of Action

The mechanism of action of BTD-001 is not fully understood, but studies have shown that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
BTD-001 has been shown to have various biochemical and physiological effects. In cancer cells, BTD-001 has been shown to inhibit cell proliferation and induce cell death. In Alzheimer's disease, BTD-001 has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using BTD-001 in lab experiments is its potency. Studies have shown that BTD-001 has a high level of activity against cancer cells and beta-amyloid plaques. Additionally, BTD-001 is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of using BTD-001 is its potential toxicity. Studies have shown that BTD-001 can be toxic to healthy cells, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on BTD-001. One direction is to further investigate its potential as a treatment for cancer and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of BTD-001 and to identify any potential side effects or toxicity issues. Finally, research could be conducted to develop new synthetic methods for BTD-001 that are more efficient or cost-effective.

Synthesis Methods

The synthesis method for BTD-001 involves a multi-step process that has been described in various research papers. One such method involves the reaction of 2-bromo-4,5-diethoxyaniline with 3-(trifluoromethyl)benzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of BTD-001.

Scientific Research Applications

BTD-001 has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. Studies have shown that BTD-001 has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, BTD-001 has been studied for its potential use as a treatment for Alzheimer's disease. Studies have shown that BTD-001 can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

properties

Molecular Formula

C30H29BrF3NO4

Molecular Weight

604.5 g/mol

IUPAC Name

9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H29BrF3NO4/c1-3-38-25-15-19(20(31)16-26(25)39-4-2)27-28-21(10-6-12-23(28)36)35(22-11-7-13-24(37)29(22)27)18-9-5-8-17(14-18)30(32,33)34/h5,8-9,14-16,27H,3-4,6-7,10-13H2,1-2H3

InChI Key

SLDDNIBTSTVHJY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)Br)OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F)Br)OCC

Origin of Product

United States

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